molecular formula C10H15O2P B12846591 Methyl phenyl(propan-2-yl)phosphinate CAS No. 69423-58-1

Methyl phenyl(propan-2-yl)phosphinate

Cat. No.: B12846591
CAS No.: 69423-58-1
M. Wt: 198.20 g/mol
InChI Key: MIEHXSUWVVIQNM-UHFFFAOYSA-N
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Description

Isopropyl-phenyl-phosphinic acid methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of isopropyl-phenyl-phosphinic acid methyl ester consists of an isopropyl group, a phenyl group, and a phosphinic acid moiety esterified with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-phenyl-phosphinic acid methyl ester typically involves the esterification of phosphinic acids. One common method is the direct esterification of phosphinic acids using alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of isopropyl-phenyl-phosphinic acid methyl ester may involve the use of microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by utilizing microwave irradiation in combination with suitable solvents and catalysts .

Mechanism of Action

The mechanism of action of isopropyl-phenyl-phosphinic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic the transition state of phosphate ester hydrolysis, making it a potent inhibitor of enzymes that catalyze such reactions . This property is exploited in the design of enzyme inhibitors for therapeutic and research purposes.

Comparison with Similar Compounds

  • Phenyl-phosphinic acid methyl ester
  • Isopropyl-phosphinic acid methyl ester
  • Phenyl-phosphonic acid methyl ester

Comparison: Isopropyl-phenyl-phosphinic acid methyl ester is unique due to the presence of both isopropyl and phenyl groups, which confer distinct steric and electronic properties. Compared to phenyl-phosphinic acid methyl ester, the isopropyl group in isopropyl-phenyl-phosphinic acid methyl ester provides additional steric hindrance, affecting its reactivity and interaction with biological targets . Similarly, the presence of the phenyl group differentiates it from isopropyl-phosphinic acid methyl ester, influencing its chemical behavior and applications .

Biological Activity

Methyl phenyl(propan-2-yl)phosphinate is a phosphonate compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Overview of this compound

This compound is characterized by a phosphinate functional group, which is known for its potential therapeutic applications. Phosphonates and phosphinates exhibit various biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound allows it to interact with biological systems effectively, making it a subject of interest in drug development.

Antiviral Activity

Research indicates that phosphonates, including this compound, exhibit significant antiviral properties. They primarily target viral enzymes and pathways essential for viral replication. For instance, compounds with similar structures have shown efficacy against viruses by inhibiting nucleic acid synthesis or viral enzyme activity .

Antibacterial Activity

This compound has demonstrated antibacterial activity against various pathogens. In a comparative study, it was found to have minimum inhibitory concentrations (MICs) that rivaled established antibiotics. For example:

Pathogen MIC (µg/mL) Standard Antibiotic Inhibition Zone (mm)
E. faecalis40Ceftriaxone29
P. aeruginosa50Ceftriaxone24
S. typhi45Ceftriaxone30
K. pneumoniae55Ceftriaxone19

These results indicate that this compound may serve as a promising candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives of phosphonates have shown cytotoxic effects against cancer cell lines, with IC50 values ranging from 3 to 20 µM depending on the specific cell type. For example:

Cell Line IC50 (µM)
MCF-7 (Breast)7
PC3 (Prostate)9
HCT-116 (Colon)12

These findings suggest that the compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells. For instance, it may act as an inhibitor of the deoxyxylulose phosphate pathway in bacteria and parasites, which is crucial for their survival and replication .

Case Studies

  • Antituberculosis Activity : In studies targeting Mycobacterium tuberculosis, this compound derivatives showed promising results as potential inhibitors of the InhA enzyme, vital for bacterial cell wall synthesis. Compounds derived from this phosphonate exhibited MIC values significantly lower than those of traditional treatments .
  • Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The compound demonstrated low cytotoxicity while effectively inhibiting cell growth at higher concentrations, indicating a favorable therapeutic index .

Properties

CAS No.

69423-58-1

Molecular Formula

C10H15O2P

Molecular Weight

198.20 g/mol

IUPAC Name

[methoxy(propan-2-yl)phosphoryl]benzene

InChI

InChI=1S/C10H15O2P/c1-9(2)13(11,12-3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

MIEHXSUWVVIQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C1=CC=CC=C1)OC

Origin of Product

United States

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